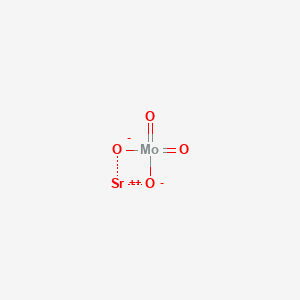

Molybdenum strontium oxide (MoSrO4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molybdenum strontium oxide (MoSrO4) is a compound with the molecular formula MoO4Sr . It has a molecular weight of 247.57 g/mol . The compound is also known by other synonyms such as strontium;dioxido (dioxo)molybdenum .

Synthesis Analysis

The synthesis of Molybdenum strontium oxide (MoSrO4) involves several steps. After separation, washing, and drying at 60 °C, the sediment is calcined at 500 °C for 2 hours with a heating rate of 10 °C/min to obtain SrMoO4 powders .Molecular Structure Analysis

The molecular structure of Molybdenum strontium oxide (MoSrO4) is represented by the InChI string: InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 . The compound has a covalently-bonded unit count of 2 .Chemical Reactions Analysis

Molybdenum oxides are versatile and highly tunable for incorporation in optical, electronic, catalytic, bio, and energy systems . Variations in the oxidation states allow manipulation of the crystal structure, morphology, oxygen vacancies, and dopants, to control and engineer electronic states .Physical And Chemical Properties Analysis

Molybdenum strontium oxide (MoSrO4) has a molecular weight of 247.57 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 249.790674 g/mol and its monoisotopic mass is also 249.790674 g/mol . The topological polar surface area of the compound is 80.3 Ų .Wissenschaftliche Forschungsanwendungen

Structure and Synthesis

Molybdenum strontium oxide forms part of a fascinating class of compounds exhibiting unique structural properties. For instance, strontium pentamolybdate, which is isostructural with LaMo5O8, features bioctahedral Mo10O18 cluster units. These clusters are interconnected through Mo(1)-Mo(1) intercluster bonds to form infinite molybdenum oxide chains, providing a structural foundation for potential applications in catalysis and materials science due to their unique electron and ion transport properties (P. Gall & P. Gougeon, 1994).

Catalysis and Solid Oxide Fuel Cells

Research on strontium and calcium-doped molybdenum oxides, specifically Sr1−xCaxMoO3, has shown promising applications in solid oxide fuel cells (SOFCs). These compounds act as electronic conductors, enhancing the electrochemical performance of SOFCs, particularly in hydrogen atmospheres. The introduction of calcium improves performance due to the formation of segregated molybdenum, which serves as an additional catalyst, demonstrating the potential for molybdenum strontium oxides in energy conversion technologies (Peng Xiao et al., 2014).

Photodetectors and Electronics

Molybdenum oxides, including those with strontium, have been explored for their electronic properties, particularly in photodetection. The gap states assisted MoO3 nanobelt photodetector with wide spectrum response, for example, demonstrates the utility of molybdenum oxides in electronics. By introducing gap states through H2 annealing, the electrical conductance and photoresponse of MoO3 nanobelts are significantly improved, offering insights into the development of photodetectors with enhanced performance (Du Xiang et al., 2014).

Advanced Material Science

Molybdenum oxides, due to their varied stoichiometries and properties, find applications in several high-value research and commercial areas. Their versatility allows for applications across optical, electronic, catalytic, bio, and energy systems. By manipulating oxidation states, researchers can control the crystal structure, morphology, oxygen vacancies, and dopants of molybdenum oxides, including MoSrO4, to engineer desired electronic states for specific functionalities (I. A. De Castro et al., 2017).

Safety And Hazards

When handling Molybdenum strontium oxide (MoSrO4), it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation and avoid dust formation .

Zukünftige Richtungen

Molybdenum oxides, including Molybdenum strontium oxide (MoSrO4), have numerous advantages that make them strong candidates for high-value research and various commercial applications . The study of green-synthesized metal oxide nanomaterials for Hydrogen Evolution Reaction (HER) catalysis and energy storage stands out . Future research should optimize green synthesis methods, address limitations, and further explore new metal oxide nanomaterials for sustainable energy and environmental applications .

Eigenschaften

IUPAC Name |

strontium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCJRRZBDFNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum strontium oxide (MoSrO4) | |

CAS RN |

13470-04-7 |

Source

|

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)